molecular formula C7H7F3N2 B1295192 4-(Trifluoromethyl)phenylhydrazine CAS No. 368-90-1

4-(Trifluoromethyl)phenylhydrazine

Cat. No.: B1295192
CAS No.: 368-90-1
M. Wt: 176.14 g/mol
InChI Key: DBNLGTYGKCMLLR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(Trifluoromethyl)phenylhydrazine typically involves the reaction of phenylhydrazine with a trifluoromethyl compound . One common method includes the following steps:

Chemical Reactions Analysis

4-(Trifluoromethyl)phenylhydrazine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azobenzenes or nitroso compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It participates in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .

    Major Products: Major products include azobenzenes, nitroso compounds, and substituted phenyl derivatives.

Comparison with Similar Compounds

4-(Trifluoromethyl)phenylhydrazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its trifluoromethyl group, which significantly enhances its reactivity and stability, making it a valuable reagent in various chemical and biological applications .

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)5-1-3-6(12-11)4-2-5/h1-4,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNLGTYGKCMLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190277
Record name 4-(Trifluoromethyl)phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-90-1
Record name 4-Trifluoromethylphenylhydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)phenylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trifluoromethyl)phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-chlorobenzotrifluoride (1.08 g), hydrazine hydrate (1.8 g, 6 molar equivalents) and pyridine (5 ml) was heated in an autoclave (purged with argon) for 6 hours at 180° C. The mixture was cooled, the excess hydrazine decanted and the organic phase evaporated in vacuo. The residue was crystallised from petroleum ether to give the title compound in 20% yield. It was shown that 20% of the starting material had been consumed, thus indicating that the reaction had occurred with high selectivity.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 4-(Trifluoromethyl)phenylhydrazine in the context of the provided research?

A1: this compound is primarily used as a derivatizing agent for the analysis of carbonyl groups in various materials, particularly in bio-oils [, , ] and plasma-treated polymer surfaces [, ].

Q2: How does this compound interact with carbonyl groups, and how is this interaction detected?

A2: this compound reacts with aldehydes and ketones to form hydrazones [, , ]. This reaction introduces a fluorine atom into the molecule, enabling detection and quantification using 19F NMR spectroscopy [, , ].

Q3: What advantages does 19F NMR spectroscopy offer for quantifying carbonyl groups after derivatization with this compound?

A3: Compared to traditional methods like oximation, 19F NMR spectroscopy, following derivatization with this compound, offers greater efficiency and comparable reliability. It requires a shorter analysis time (24 hours vs. 48 hours) and involves fewer steps [].

Q4: Can you provide an example of how this compound was used to analyze the surface chemistry of modified polymers?

A4: Researchers studying the effects of plasma treatment on polyethylene (PE) surfaces used this compound to identify the presence of imines. The reaction of the hydrazine with imines introduced fluorine to the surface, which was then quantified using XPS spectroscopy [, ].

Q5: Beyond bio-oils and polymers, are there other potential applications for this compound in chemical analysis?

A5: The research highlights the use of this compound for analyzing lignin and humins, byproducts of biorefining processes []. The ability to quantify carbonyl groups in these complex polymers suggests potential applications in characterizing other biomass-derived materials.

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